molecular formula C12H19NO2 B296482 N-(2,4-dimethylpentan-3-yl)furan-2-carboxamide

N-(2,4-dimethylpentan-3-yl)furan-2-carboxamide

Cat. No. B296482
M. Wt: 209.28 g/mol
InChI Key: GHOANAWZMXOPEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylpentan-3-yl)furan-2-carboxamide is a synthetic compound that belongs to the class of furan carboxamides. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and organic synthesis.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylpentan-3-yl)furan-2-carboxamide is not fully understood. However, it is believed to work by inhibiting various signaling pathways involved in cancer cell growth and proliferation. It has been shown to inhibit the activity of Akt and mTOR, which are key regulators of cell survival and proliferation. Additionally, it has been reported to induce the expression of pro-apoptotic proteins such as Bax and caspase-3, leading to the activation of the apoptotic pathway.
Biochemical and Physiological Effects:
N-(2,4-dimethylpentan-3-yl)furan-2-carboxamide has been shown to exhibit significant biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, indicating its antioxidant activity. Additionally, it has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its anti-inflammatory activity. Moreover, it has been reported to possess antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethylpentan-3-yl)furan-2-carboxamide has several advantages as a research tool. It is easy to synthesize and purify, making it readily available for use in laboratory experiments. Additionally, it exhibits significant activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs. However, it also has some limitations. Its mechanism of action is not fully understood, and further studies are needed to elucidate its precise mode of action. Additionally, its potential toxicity and side effects need to be evaluated before its clinical use.

Future Directions

N-(2,4-dimethylpentan-3-yl)furan-2-carboxamide has several potential future directions. It can be further studied for its anticancer activity and used as a lead compound for the development of new anticancer drugs. Additionally, its antioxidant, anti-inflammatory, and antimicrobial properties can be further explored for the development of new drugs in these areas. Moreover, its mechanism of action can be further elucidated to better understand its potential therapeutic applications. Finally, its potential toxicity and side effects need to be evaluated in animal models before its clinical use.

Synthesis Methods

The synthesis of N-(2,4-dimethylpentan-3-yl)furan-2-carboxamide involves the reaction of 2-furoic acid with 3-amino-2,4-dimethylpentane in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under reflux conditions in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF). The resulting product is then purified by column chromatography to obtain the pure compound.

Scientific Research Applications

N-(2,4-dimethylpentan-3-yl)furan-2-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It works by inhibiting the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties, making it a potential candidate for the development of new drugs.

properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

N-(2,4-dimethylpentan-3-yl)furan-2-carboxamide

InChI

InChI=1S/C12H19NO2/c1-8(2)11(9(3)4)13-12(14)10-6-5-7-15-10/h5-9,11H,1-4H3,(H,13,14)

InChI Key

GHOANAWZMXOPEY-UHFFFAOYSA-N

SMILES

CC(C)C(C(C)C)NC(=O)C1=CC=CO1

Canonical SMILES

CC(C)C(C(C)C)NC(=O)C1=CC=CO1

Origin of Product

United States

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